CDK8/19-IN-51 is a small molecule inhibitor that selectively targets cyclin-dependent kinases 8 and 19, which are integral components of the Mediator complex involved in transcription regulation. These kinases play crucial roles in various cellular processes, including cell cycle progression and gene expression modulation. The development of selective inhibitors like CDK8/19-IN-51 is significant for therapeutic applications, particularly in cancer treatment, where aberrant kinase activity is often implicated.
CDK8/19-IN-51 has emerged from a series of studies aimed at identifying potent inhibitors of CDK8 and CDK19. These kinases have been classified as part of the cyclin-dependent kinase family, which are serine/threonine kinases that regulate cell cycle transitions and transcriptional regulation through phosphorylation of various substrates, including transcription factors and mediator proteins . The compound is synthesized through methods that enhance its selectivity and potency against these kinases while minimizing off-target effects .
The synthesis of CDK8/19-IN-51 involves several key steps:
CDK8/19-IN-51 possesses a unique molecular structure that facilitates its interaction with the ATP-binding site of CDK8 and CDK19. The structural characteristics include:
CDK8/19-IN-51 undergoes several chemical reactions upon interaction with its targets:
The mechanism of action for CDK8/19-IN-51 involves:
Data from studies indicate that treatment with CDK8/19 inhibitors results in significant downregulation of genes associated with cell cycle progression, promoting G1/S phase transitions that can lead to apoptosis in cancer cells.
Relevant data suggest that modifications to enhance these properties can significantly improve pharmacokinetic profiles .
CDK8/19-IN-51 has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3